
N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide is a complex organic compound that features a naphthalene ring substituted with methyl groups and a phenyl group attached to a nitrous amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide typically involves the reaction of 1,4-dimethylnaphthalene with nitrous acid in the presence of a phenylamine. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1,4-dimethylnaphthalene and 2-naphthylamine share structural similarities.
Phenyl derivatives: Compounds such as aniline and nitrosobenzene have related functional groups.
Uniqueness
N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide is unique due to the combination of its naphthalene and phenyl groups with a nitrous amide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
63953-46-8 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
N-(1,4-dimethylnaphthalen-2-yl)-N-phenylnitrous amide |
InChI |
InChI=1S/C18H16N2O/c1-13-12-18(14(2)17-11-7-6-10-16(13)17)20(19-21)15-8-4-3-5-9-15/h3-12H,1-2H3 |
InChI Key |
YNSANZQZCNXDTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)C)N(C3=CC=CC=C3)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
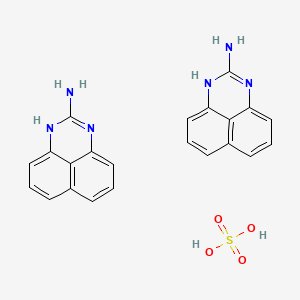
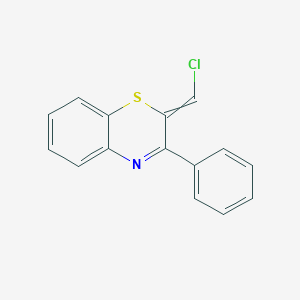


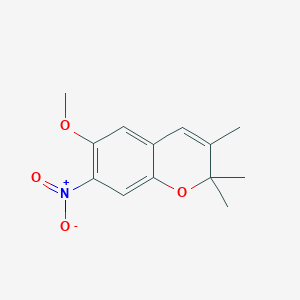
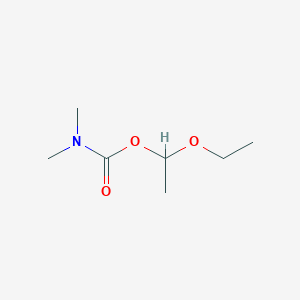
![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)

![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
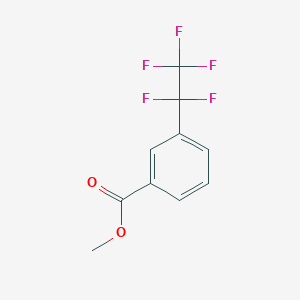
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
